Product packaging for CBAP-Bpyne(Cat. No.:)

CBAP-Bpyne

Cat. No.: B1192450
M. Wt: 886.062
InChI Key: HBXFXJVDXXQNMN-IFCSEVJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CBAP-BPyne is a sophisticated clickable photoaffinity probe designed for the mechanistic study of γ-secretase and presenilinase (PSase) activities in cells . This compound is a benzophenone-alkyne tethered version of the dual inhibitor CBAP, engineered to specifically label the presenilin 1 N-terminal fragment (PS1-NTF) and signal peptide peptidase (SPP), which are critical components in intramembrane proteolysis . Its core value lies in its dual functionality; it potently inhibits both γ-secretase activity and the endoproteolysis of presenilin by PSase, while its incorporated photophore enables covalent cross-linking to protein targets upon UV irradiation, and its alkyne handle allows for subsequent detection and pull-down via click chemistry with biotin or fluorescent azides . This makes this compound an invaluable chemical tool for directly investigating the process of PS endoproteolysis, understanding the activation of γ-secretase, and exploring the role of these enzymes in disease states such as Alzheimer's disease and cancer . Research using this probe has confirmed that it specifically labels PS1-NTF and SPP without labeling the PS1-CTF or other subunits of the γ-secretase complex, providing unique insights into the enzyme's active site . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C54H55N5O7

Molecular Weight

886.062

IUPAC Name

N-((2S,3R,5R)-5-Benzyl-6-(((2S)-1-((5-cyclohexyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)amino)-1-oxopropan-2-yl)amino)-3-hydroxy-6-oxo-1-phenylhexan-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide

InChI

InChI=1S/C54H55N5O7/c1-3-31-66-43-29-27-40(28-30-43)49(61)39-23-25-41(26-24-39)52(63)57-46(33-37-17-9-5-10-18-37)47(60)34-42(32-36-15-7-4-8-16-36)53(64)55-35(2)51(62)59-50-54(65)56-45-22-14-13-21-44(45)48(58-50)38-19-11-6-12-20-38/h1,4-5,7-10,13-18,21-30,35,38,42,46-47,50,60H,6,11-12,19-20,31-34H2,2H3,(H,55,64)(H,56,65)(H,57,63)(H,59,62)/t35-,42+,46-,47+,50?/m0/s1

InChI Key

HBXFXJVDXXQNMN-IFCSEVJCSA-N

SMILES

O=C(N[C@H]([C@H](O)C[C@@H](CC1=CC=CC=C1)C(N[C@@H](C)C(NC2N=C(C3CCCCC3)C4=CC=CC=C4NC2=O)=O)=O)CC5=CC=CC=C5)C6=CC=C(C(C7=CC=C(OCC#C)C=C7)=O)C=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CBAP-Bpyne

Origin of Product

United States

Synthetic Methodologies for Cbap Bpyne and Its Precursors

Retrosynthetic Analysis of the CBAP-BPyne Scaffold

The retrosynthetic analysis of this compound reveals two primary disconnections, leading back to a core CBAP intermediate and a propargyl benzophenone (B1666685) derivative. This compound is ultimately formed through an amide bond between the deprotected amino group of the CBAP scaffold and an activated carboxylic acid derivative, specifically an N-hydroxysuccinimide (NHS) ester of propargyl benzophenone researchgate.netnih.govrsc.org. This suggests that the final step in the forward synthesis is an amide coupling reaction. The CBAP intermediate itself is derived from an amino benzodiazepinone and a carboxylic acid, indicating an earlier amide bond formation in the synthetic pathway nih.govrsc.org.

Synthesis of the Core CBAP Intermediate

The core CBAP intermediate, specifically the TBS-protected alcohol (compound 4 in relevant literature), is a crucial building block for this compound. Its synthesis is achieved by coupling an amino benzodiazepinone (compound 3) with a carboxylic acid (compound 1) nih.govrsc.org.

The coupling of the amino benzodiazepinone (3) with the carboxylic acid (1) to form the CBAP intermediate (4) is efficiently carried out using standard peptide coupling reagents. Research findings indicate that the reaction proceeds effectively with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in dimethylformamide (DMF). This reaction is typically performed at room temperature over 24 hours, achieving a notable yield of 83% nih.govrsc.org.

Table 1: Coupling Conditions for Core CBAP Intermediate Synthesis

ReactantsReagents & SolventTemperatureTimeYield
Amino Benzodiazepinone (3) + Carboxylic Acid (1)HATU, DIPEA, DMFRoom Temp.24 hours83% nih.govrsc.org

The optimization of protecting group chemistry for CBAP precursors proved to be a critical aspect of this compound synthesis. Initial attempts to achieve selective removal of the NHBoc group or a one-pot global deprotection from the TBS-protected CBAP intermediate (4) were unsuccessful, leading to poor product formation due to competitive removal rates of the silyl (B83357) and Boc protecting groups researchgate.netnih.govrsc.org.

A refined, two-step deprotection strategy was ultimately employed to obtain the fully deprotected CBAP scaffold in sufficient yields and purity. The silyl protecting group (TBS, tert-butyldimethylsilyl) was first removed using TBAF (tetrabutylammonium fluoride) in tetrahydrofuran (B95107) (THF) at room temperature for 6 hours, resulting in CBAP with an 84% yield nih.govrsc.org. Subsequently, the NHBoc group was rapidly deprotected using dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C for 5 minutes. The crude amino alcohol obtained from this rapid deprotection was then immediately used in the subsequent coupling step to form this compound researchgate.netnih.govrsc.org.

Table 2: Deprotection Strategy for CBAP Precursors

StepProtecting Group RemovedReagents & SolventTemperatureTimeYield
1Silyl (TBS)TBAF, THFRoom Temp.6 hours84% nih.govrsc.org
2NHBocTFA, CH₂Cl₂0 °C5 min- (Crude product used directly) researchgate.netnih.govrsc.org

Introduction of the Propargyl Benzophenone Moiety

The final stage of this compound synthesis involves the introduction of the propargyl benzophenone moiety, which is crucial for its photoaffinity labeling and click chemistry capabilities researchgate.netnih.gov.

The propargyl benzophenone moiety is introduced as an N-hydroxysuccinimide (NHS) ester derivative (compound 2) nih.govrsc.org. While the specific synthesis of this exact NHS ester is not detailed in the provided literature, the general methodology for synthesizing NHS esters involves the activation of a carboxylic acid with N-hydroxysuccinimide (NHS) using a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) amerigoscientific.com. This reaction forms an O-acylisourea intermediate, which then undergoes nucleophilic attack by N-hydroxysuccinimide to yield the desired NHS ester and a urea (B33335) byproduct amerigoscientific.com. A relevant carboxylic acid precursor, 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid, has been identified, which could be converted to its NHS ester nih.gov.

The ultimate formation of this compound occurs through an amide bond linkage between the fully deprotected CBAP scaffold (containing a primary amine) and the propargyl benzophenone NHS ester (2) researchgate.netnih.govrsc.org. NHS esters are highly reactive towards primary amines, forming stable amide bonds and releasing N-hydroxysuccinimide as a byproduct thermofisher.compapyrusbio.comglenresearch.com. This reaction is typically conducted in polar aprotic solvents like DMF, often in the presence of a base such as DIPEA, to ensure the amine is in its deprotonated, nucleophilic form nih.govrsc.orgthermofisher.comglenresearch.com. For this compound, the coupling of the crude amino alcohol (from deprotected CBAP) with the propargyl benzophenone NHS ester (2) was carried out in DMF with DIPEA, reacting for 18 hours to afford this compound in a 79% yield for this final step nih.govrsc.org.

Table 3: Final Amide Bond Formation to this compound

ReactantsReagents & SolventTimeYield
Deprotected CBAP (amino alcohol) + Propargyl Benzophenone NHS Ester (2)DIPEA, DMF18 hours79% nih.govrsc.org

Selective Deprotection Pathways for this compound

The synthesis of this compound involves critical deprotection steps of its precursors, specifically the removal of silyl and tert-butyloxycarbonyl (Boc) protecting groups. Initial investigations into selective deprotection strategies proved challenging. Attempts to selectively remove the NHBoc group from intermediate 4 (a TBS-protected alcohol) resulted in poor product formation, with both silyl and Boc protecting groups being removed at competitive rates. Similarly, one-pot global deprotection strategies were found to be unviable for achieving this compound with sufficient yields and purity. chemimpex.comwikipedia.orgwikipedia.org

Challenges and Solutions in Silyl Protecting Group Removal

The silyl protecting group, identified as a tert-butyldimethylsilyl (TBS) group on an alcohol functionality in intermediate 4 , required specific conditions for its removal. The successful approach involved the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (THF). This reaction was conducted over 6 hours at room temperature and yielded the CBAP intermediate with an 84% efficiency. chemimpex.comwikipedia.org The use of TBAF is a well-established method for desilylation due to the high affinity of fluoride ions for silicon. This targeted approach effectively addressed the challenge of selectively removing the silyl group without compromising other functionalities in the molecule.

Controlled NHBoc Deprotection Methodologies

Following the successful removal of the silyl protecting group to yield CBAP, the subsequent deprotection of the NHBoc group was performed under controlled conditions. This was achieved rapidly at 0 °C using dilute trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) over a short period of 5 minutes. chemimpex.comwikipedia.orgwikipedia.org This rapid deprotection step was crucial to minimize potential side reactions or degradation of the sensitive amino alcohol scaffold. The crude amino alcohol obtained from this deprotection was then immediately utilized in the subsequent coupling reaction. chemimpex.comwikipedia.orgwikipedia.org

Total Synthesis Workflow Optimization and Yield Enhancement Strategies

The key to the successful synthesis of this compound lay in the sequential deprotection strategy. As noted, attempts at simultaneous or selective Boc deprotection prior to silyl removal were inefficient. The optimized pathway involved:

Initial Coupling: Reaction of amino benzodiazepinone 3 with carboxylic acid 1 using HATU and DIPEA in DMF at room temperature for 24 hours, achieving an 83% yield. chemimpex.comwikipedia.org

Silyl Deprotection: Removal of the TBS group from intermediate 4 using TBAF in THF at room temperature for 6 hours, resulting in an 84% yield. chemimpex.comwikipedia.org

Boc Deprotection and Final Coupling: Rapid deprotection of the NHBoc group with dilute TFA in CH₂Cl₂ at 0 °C for 5 minutes, followed by immediate coupling of the resulting crude amino alcohol with the NHS ester of propargyl benzophenone (compound 2 ) using DIPEA in DMF over 18 hours. This final coupling step achieved a 79% yield. chemimpex.comwikipedia.org

This optimized sequence ensured the isolation of key intermediates at high purity before proceeding to the next step, ultimately leading to a final product with reported HPLC purity of 99.9%. wikidata.org

Table 1: Key Synthesis Steps and Yields for this compound

StepReagents/ConditionsYield (%)
Coupling of 3 and 1 to form 4 HATU, DIPEA, DMF, 24 h, RT83
Silyl Deprotection of 4 TBAF, THF, 6 h, RT84
Boc Deprotection and Final CouplingTFA, CH₂Cl₂, 5 min, 0 °C; then 2 , DIPEA, DMF, 18 h79

Advanced Spectroscopic and Spectrometric Characterization of Cbap Bpyne

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C) bmrb.io.

High-Resolution ¹H NMR and ¹³C NMR Analysis of CBAP-BPyne

High-resolution proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity within the molecule through spin-spin coupling bmrb.io. For this compound, the ¹H NMR spectrum, recorded at 400 MHz in CD₃OD, reveals a complex pattern of signals consistent with its elaborate structure, which includes multiple aromatic and aliphatic regions nih.govresearchgate.netrsc.org.

The observed chemical shifts (δ) and multiplicities are indicative of various proton environments:

Aromatic Protons (δ 8.61 – 7.00 ppm) : Multiple multiplets and doublets are observed in this region, corresponding to the numerous aromatic rings present in the benzophenone (B1666685), benzodiazepine (B76468), and phenyl moieties of this compound nih.govresearchgate.netrsc.org. For instance, signals at δ 8.61 - 8.43 (m, 1H), 8.26 (d, J = 8.8 Hz, 1H), 8.18 (t, J = 7.9 Hz, 1H), 7.82 - 7.75 (m, 2H), 7.73 - 7.67 (m, 5H), 7.55 - 7.48 (m, 1H), 7.29 (t, J = 7.7 Hz, 1H), 7.24 - 7.08 (m, 13H), and 7.08 - 7.00 (m, 1H) confirm the presence of diverse aromatic systems nih.govresearchgate.netrsc.org.

Aliphatic and Methylene (B1212753) Protons (δ 5.15 – 0.94 ppm) : Signals in this region correspond to the various aliphatic chains, including the cyclohexyl group, benzyl (B1604629) groups, and the propargyl linker nih.gov. Characteristic signals include a multiplet at δ 5.15 - 5.08 (1H), a multiplet at δ 4.49 (1H), a triplet of doublets at δ 3.76 (1H), and numerous other multiplets and doublets in the upfield region, indicating the presence of various methylene and methine protons in different chemical environments nih.gov. The signal at δ 3.01 (t, J = 2.3 Hz, 1H) is characteristic of the terminal alkyne proton nih.gov.

Table 1: Selected ¹H NMR Data for this compound (400 MHz, CD₃OD)

Chemical Shift (δ, ppm)MultiplicityIntegration (H)J-coupling (Hz)Assignment (Inferred)
8.61 - 8.43m1-Aromatic H
8.26d18.8Aromatic H
8.18t17.9Aromatic H
7.82 - 7.75m2-Aromatic H
7.73 - 7.67m5-Aromatic H
7.55 - 7.48m1-Aromatic H
7.29t17.7Aromatic H
7.24 - 7.08m13-Aromatic H
7.08 - 7.00m1-Aromatic H
5.15 - 5.08m1-Aliphatic/Chiral H
4.85s (buried)2-Solvent-buried H
4.49dt113.5, 6.9Aliphatic/Chiral H
4.34 - 4.22m1-Aliphatic/Chiral H
3.76td18.5, 4.3Aliphatic/Chiral H
3.12 - 3.03m1-Aliphatic H
3.01t12.3Alkyne H (≡C-H)
3.00 - 2.93m1-Aliphatic H
2.88d19.2Aliphatic H
2.82 - 2.69m2-Aliphatic H
2.04 - 1.74m4-Aliphatic H
1.69 - 1.54m2-Aliphatic H
1.49 - 1.21m8-Aliphatic H
1.15d110.4Aliphatic H
1.08 - 0.94m1-Aliphatic H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule bmrb.io. For a complex molecule like this compound, the ¹³C NMR spectrum would typically show distinct signals for each unique carbon environment, including aromatic carbons (typically δ 100-170 ppm), carbonyl carbons (amides, ketones, typically δ 160-220 ppm), alkyne carbons (typically δ 65-90 ppm), and various aliphatic carbons (typically δ 0-60 ppm). While specific ¹³C NMR data for this compound was not explicitly detailed in the search results, its acquisition would be crucial for a complete structural assignment, complementing the ¹H NMR data by confirming the presence of all carbon atoms and their hybridization states.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To fully elucidate the intricate structure and connectivity of this compound, two-dimensional (2D) NMR techniques would be indispensable. Although specific 2D NMR data for this compound were not provided in the search results, their application would typically involve:

Correlation Spectroscopy (COSY) : A COSY spectrum would identify protons that are coupled to each other (i.e., on adjacent carbons). This would be particularly useful for tracing proton spin systems within the aliphatic chains and confirming the connectivity of protons on the complex benzodiazepine and peptide backbone bmrb.io.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates protons directly bonded to carbons. This technique would allow for the assignment of specific carbon signals to their directly attached protons, providing a direct link between the ¹H and ¹³C NMR spectra. It would help differentiate between CH, CH₂, and CH₃ groups and assign signals in crowded spectral regions bmrb.io.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC correlates protons with carbons that are two or three bonds away. This long-range coupling information is critical for establishing connectivity across quaternary carbons, carbonyl groups, and other non-protonated carbons, which are not visible in HSQC. HMBC would be vital for confirming the positions of amide linkages, the benzophenone carbonyl, and the alkyne carbons relative to their neighboring protonated carbons bmrb.io.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY provides information about spatial proximity between protons, regardless of whether they are directly bonded or coupled. This is particularly useful for confirming stereochemistry and relative configurations in chiral centers, as well as for understanding the three-dimensional conformation of the molecule bmrb.io. Given the multiple chiral centers in this compound (implied by the (2S,3R,5R) and (2S) designations in its chemical name), NOESY would be crucial for confirming their relative and potentially absolute stereochemistry glixxlabs.com.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns beckman-foundation.org.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, which allows for the precise determination of a compound's elemental composition beckman-foundation.org. For this compound, the reported LRMS (Low-Resolution Mass Spectrometry) data, which is precise enough to confirm the molecular formula, shows a calculated mass for C₅₄H₅₅N₅O₇ (M+H)⁺ of 886.4 and a found mass of 886.5 nih.govresearchgate.net. This high level of agreement between the calculated and observed mass for the protonated molecule (M+H)⁺ strongly confirms the molecular formula of this compound as C₅₄H₅₅N₅O₇.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/z (C₅₄H₅₅N₅O₇)Observed m/z
[M+H]⁺886.4886.5 nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the subsequent analysis of its product ions beckman-foundation.org. This technique provides valuable insights into the connectivity of atoms and the presence of specific structural motifs within a molecule. While specific MS/MS fragmentation data for this compound was not detailed in the search results, a typical analysis would involve:

Precursor Ion Selection : The protonated molecule [M+H]⁺ at m/z 886.5 would be selected as the precursor ion nih.govresearchgate.net.

Collision-Induced Dissociation (CID) : The precursor ion would be subjected to collision with an inert gas, leading to its fragmentation. The fragmentation pathways are typically dictated by the molecule's weakest bonds and the stability of the resulting fragment ions.

Expected Fragmentation : Given the complex structure of this compound, which contains multiple amide bonds, a benzodiazepine core, a benzophenone moiety, and an alkyne, characteristic fragmentation patterns would be anticipated. Cleavage of amide bonds is common in peptides and peptide-like structures, leading to characteristic b- and y-type ions. The benzophenone group might undergo McLafferty rearrangements or cleavages adjacent to the carbonyl. The alkyne group might show loss of small neutral molecules or characteristic cleavages of the propargyl linker. Analysis of these fragment ions would provide crucial evidence for the sequence of the amino acid residues and the attachment points of the benzophenone and alkyne functional groups to the core structure.

Computational and Theoretical Chemistry Studies on Cbap Bpyne

Molecular Dynamics Simulations of CBAP-BPyne Interactions

Binding Site Prediction and Molecular Docking Simulations with Target Enzymes

While the molecular targets of this compound have been identified experimentally, there is no published data on in silico binding site prediction or molecular docking simulations involving this specific compound.

Experimental photoaffinity labeling studies have successfully identified the binding sites of this compound. researchgate.net These studies demonstrate that this compound specifically labels the N-terminal fragment of presenilin-1 (PS1-NTF), which is the catalytic subunit of the γ-secretase complex. researchgate.netresearchgate.netrsc.org Additionally, it has been shown to label the signal peptide peptidase (SPP), a protein structurally similar to presenilin. researchgate.netnih.govresearchgate.net This experimental work has been crucial in using this compound as a tool to probe the mechanisms of γ-secretase and presenilinase. researchgate.netresearchgate.net However, these findings are the result of biochemical experiments rather than computational predictions. The lack of a high-resolution crystal structure for the γ-secretase complex presents a significant challenge for performing accurate molecular docking simulations. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Detailed SAR or QSAR modeling studies for this compound are not available in the current literature. The primary research has established it as a functional probe derived from its parent compound, CBAP.

Some comparative activity data has been reported, which can be considered a preliminary SAR observation:

γ-Secretase Inhibition: this compound and its parent compound, CBAP, are equipotent in their ability to inhibit γ-secretase activity. In a cell-based assay, their IC₅₀ values for the inhibition of Aβ42 production were 20 nM and 28 nM, respectively. researchgate.net

Presenilinase (PSase) Inhibition: CBAP is a more potent inhibitor of PSase activity than this compound. This is evidenced by the nearly complete depletion of PS1-NTF in cells treated with CBAP, compared to a less complete depletion in cells treated with this compound. researchgate.net

This difference in potency against PSase suggests that the addition of the benzophenone-alkyne (BPyne) moiety, while not affecting γ-secretase inhibition, reduces the compound's ability to inhibit presenilin endoproteolysis. researchgate.net

Table 1: Comparative Inhibitory Activity of CBAP and this compound

Compound Target Enzyme Activity Metric Potency
CBAP γ-Secretase IC₅₀ (Aβ42) 28 nM
This compound γ-Secretase IC₅₀ (Aβ42) 20 nM
CBAP Presenilinase PS1-NTF Depletion High

This table is generated based on data reported in existing literature. researchgate.net

Reaction Mechanism Studies of this compound Synthesis and Photoreactivity

Synthesis

The synthesis of this compound has been described as a modification of the synthesis of CBAP. researchgate.net The key final step involves the coupling of an amino alcohol intermediate with the N-Hydroxysuccinimide (NHS) ester of a propargyl benzophenone (B1666685). researchgate.net While the synthetic route is published, detailed computational studies on the reaction mechanisms, transition states, or energy profiles of the synthetic steps are not available.

Photoreactivity

This compound was designed as a photoreactive probe, incorporating a benzophenone photophore. researchgate.net Benzophenone is a well-known photoaffinity labeling agent that, upon excitation with UV light (typically ~350-365 nm), can form a covalent bond with nearby molecules, particularly C-H bonds within protein side chains. researchgate.net This property is exploited to covalently link this compound to its binding targets, PS1-NTF and SPP. researchgate.netresearchgate.net

The photoreactivity is a crucial part of its function as a probe, but specific mechanistic studies (e.g., quantum mechanical calculations of the excited states or the hydrogen abstraction process) for the this compound molecule itself have not been reported in the literature. The general mechanism of benzophenone photochemistry is well-understood, but has not been specifically modeled for this compound.

Mechanistic Investigations of Cbap Bpyne As a Chemical Biology Probe

Investigation of Presenilinase (PSase) Endoproteolysis Mechanism

Specific Labeling of Presenilin-1 N-Terminal Fragment (PS1-NTF)

A key finding in the mechanistic investigation of CBAP-BPyne is its specific labeling of the Presenilin-1 N-terminal fragment (PS1-NTF) researchgate.netresearchgate.netnih.gov. Presenilin (PS) is the catalytic subunit of γ-secretase, and its endoproteolysis into PS1-NTF and PS1-CTF (C-terminal fragment) is crucial for forming the active site of γ-secretase researchgate.netnih.gov. Studies using this compound, followed by click chemistry with biotin-azide or TAMRA-azide, have confirmed this specific labeling, highlighting PS1-NTF as a primary target researchgate.netnih.gov. This specific interaction underscores this compound's utility in studying the maturation and activation processes of γ-secretase nih.gov.

Elucidation of PSase Inhibition by this compound

This compound's parent compound, CBAP, is a dual inhibitor that suppresses both γ-secretase and PSase activities researchgate.netnih.gov. PSase is the enzyme responsible for the endoproteolytic cleavage of full-length presenilin (PS1-FL) into its N- and C-terminal fragments researchgate.netnih.gov. This compound, as a derivative of CBAP, also demonstrates the capacity to inhibit PSase activity researchgate.netnih.gov. This inhibition leads to an accumulation of full-length PS1 (PS1-FL) at the expense of PS1-NTF/CTF, a "pharmacological knock-down" effect researchgate.netnih.gov. While CBAP was found to be a more potent PSase inhibitor than this compound in terms of PS1-NTF depletion, both compounds were equipotent in inhibiting γ-secretase activity in cell-based assays researchgate.netnih.gov. This dual inhibitory action and specific labeling of PS1-NTF make this compound a valuable tool for investigating the poorly understood mechanism of PS endoproteolysis and γ-secretase activation researchgate.netnih.gov.

Probing Gamma-Secretase (γ-Secretase) Activity and Allosteric Modulation

γ-Secretase is a multi-subunit aspartyl protease critical in various biological processes, including the cleavage of amyloid precursor protein (APP) and Notch, making it a significant target in diseases like Alzheimer's and cancer researchgate.netnih.gov. This compound has been utilized to assess its inhibitory effects on γ-secretase and to explore its binding characteristics within the complex.

Assessment of this compound as a γ-Secretase Inhibitor

This compound functions as a γ-secretase inhibitor researchgate.netnih.gov. In in vitro γ-secretase activity assays using recombinant APP and Notch1 substrates, both CBAP and this compound were found to be equipotent inhibitors researchgate.netnih.gov. They potently inhibit γ-secretase activity, affecting the production of both Aβ40 and Notch1-NICD researchgate.net. This inhibitory capacity underscores its utility as a probe for studying γ-secretase function researchgate.netnih.gov.

Table 1: Comparison of CBAP and this compound on γ-Secretase Activity

CompoundAβ42 IC₅₀ (CHO-APP cells)
CBAP28 nM researchgate.netnih.gov
This compound20 nM researchgate.netnih.gov

Mapping Binding Sites within the γ-Secretase Complex

As a photoaffinity probe, this compound is designed to covalently bind to its targets upon UV irradiation, allowing for subsequent identification of binding proteins researchgate.netnih.gov. While this compound specifically labels PS1-NTF, which is part of the active γ-secretase complex, it does not label PS1-CTF or any of the other three subunits of γ-secretase (nicastrin, Aph-1, and Pen-2) researchgate.netnih.gov. This selectivity suggests that this compound primarily interacts with the PS1-NTF component of the γ-secretase active site, providing insights into the specific region of the complex involved in its inhibitory action researchgate.netnih.gov. The clickable nature of this compound facilitates the mapping of its binding sites through techniques like click chemistry followed by detection researchgate.netnih.gov.

Identification of Additional Protein Targets and Off-Targets by this compound

Beyond its primary targets of PS1-NTF and γ-secretase, this compound has been shown to label other proteins, providing insights into its selectivity and potential off-target interactions.

Signal Peptide Peptidase (SPP) Labeling and Functional Implications

This compound specifically labels Signal Peptide Peptidase (SPP) researchgate.netresearchgate.netnih.gov. SPP is an intramembrane-cleaving aspartyl protease structurally similar to presenilin, despite having opposite topologies and limited sequence homology researchgate.netnih.gov. Both SPP and γ-secretase belong to the I-CLiPs (intramembrane-cleaving proteases) family researchgate.netnih.gov. The labeling of SPP by this compound, along with other L-685,458-based photoaffinity probes, suggests structural similarities within the active sites of SPP and γ-secretase nih.gov. This shared pharmacological characteristic indicates that this compound can serve as a probe for studying both γ-secretase and SPP, which are involved in distinct but related proteolytic processes researchgate.netresearchgate.netnih.govnih.gov. Photoaffinity labeling studies followed by click chemistry have confirmed the specific labeling of SPP, alongside PS1-NTF, and also revealed binding to additional unidentified proteins, indicating that while PS1-NTF is the primary target, other proteins are also engaged researchgate.netnih.gov.

Advanced Applications and Future Directions of Cbap Bpyne in Chemical Biology Research

Development of Next-Generation CBAP-BPyne Derivatives

The future development of this compound as a research tool hinges on the creation of next-generation derivatives with enhanced properties. These advancements will focus on improving its core functionalities—photoreactivity and "clickability"—and incorporating new chemical moieties to expand its experimental versatility.

Optimization of Photoreactivity and Clickability

The efficiency of target capture and subsequent analysis is directly tied to the performance of the photoreactive benzophenone (B1666685) group and the alkyne handle for click chemistry. While this compound has proven effective, there is potential for optimization.

Photoreactivity: The benzophenone moiety in this compound is activated by UV light (around 350-360 nm) to form a reactive triplet diradical that covalently crosslinks with nearby amino acid residues. nih.govnih.gov While stable and effective, benzophenones can require relatively long irradiation times, which may increase the risk of non-specific labeling and cellular damage. nih.govnih.gov Future derivatives could explore alternative photoreactive groups. For instance, diazirines are smaller than benzophenones and, upon irradiation at similar wavelengths, generate highly reactive carbenes that can lead to more efficient cross-linking with shorter irradiation times. nih.gov However, the choice of the photoreactive group can be target-dependent; some studies have shown benzophenones to be more effective than diazirines for labeling specific targets like presenilin. researchgate.net

Clickability: The terminal alkyne in this compound allows for its conjugation to reporter tags (like biotin (B1667282) or fluorophores) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov The efficiency of this reaction is crucial for downstream applications. Strategies to enhance "clickability" could involve the use of copper-chelating ligands that stabilize the Cu(I) oxidation state, which is essential for the reaction, and protect proteins from potential damage. researchgate.netinterchim.fr Furthermore, for in vivo applications where copper's toxicity is a concern, next-generation probes could incorporate strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react with azides via strain-promoted azide-alkyne cycloaddition (SPAAC) without the need for a copper catalyst. thermofisher.com

FeatureCurrent (this compound)Potential Next-Generation DerivativeRationale for Improvement
Photoreactive Group BenzophenoneDiazirine or ArylazideSmaller size, potentially higher cross-linking efficiency, and shorter irradiation times. nih.gov
Click Chemistry Handle Terminal Alkyne (for CuAAC)Strained Cyclooctyne (e.g., DBCO for SPAAC)Enables copper-free click chemistry, improving biocompatibility for in vivo studies. thermofisher.com
Reaction Conditions Copper-catalyzed (CuAAC)Catalyst-free (SPAAC) or optimized catalystsReduces cellular toxicity and improves reaction efficiency under biological conditions. researchgate.net

Incorporation of Tunable Functional Groups for Enhanced Specificity or Affinity

The core CBAP scaffold provides a foundation for derivatization. By incorporating tunable functional groups, new analogs could be designed with improved affinity for γ-secretase or altered specificity for other I-CLiPs.

Structure-activity relationship (SAR) studies, guided by computational molecular docking, could inform the rational design of new derivatives. nih.govnih.gov For example, adding specific aromatic or heterocyclic moieties could introduce new interactions, such as π-π stacking with aromatic residues like tryptophan within the enzyme's binding pocket, potentially increasing binding affinity. nih.govnih.gov

Furthermore, linkers or spacers of varying lengths and compositions (e.g., polyethylene (B3416737) glycol) could be inserted between the CBAP core and the benzophenone-alkyne moiety. scispace.com This could optimize the positioning of the photoreactive group within the target's active site, leading to more efficient and specific cross-linking. The introduction of different functional groups could also subtly alter the inhibitory profile of the molecule, allowing for the fine-tuning of its activity against different proteases.

This compound as a Tool for Proteome-Wide Target Identification

A significant future direction for this compound lies in its application in chemical proteomics to identify its binding partners on a proteome-wide scale. This approach can validate known targets and uncover novel off-target interactions, providing a deeper understanding of its biological effects.

Application in Quantitative Proteomics Workflows (e.g., SILAC, TMT)

Quantitative proteomics methods are essential for distinguishing specific targets from non-specific background proteins that are common in photoaffinity labeling experiments. nih.gov By integrating this compound with workflows like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), researchers can achieve robust and reliable target identification. nih.gov

In a typical SILAC-based experiment, two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. researchgate.net The "heavy" cell lysate can be treated with this compound, while the "light" lysate is treated with a competing, non-probe compound or a negative control probe. elifesciences.org After photo-crosslinking, click chemistry, and enrichment of labeled proteins, the samples are combined and analyzed by mass spectrometry. True targets of this compound will show a high heavy/light ratio, indicating specific binding that was competed away in the "light" sample. elifesciences.orgnih.gov

Similarly, TMT technology allows for the simultaneous quantification of peptides from multiple samples (up to 18). researchgate.net This high level of multiplexing is ideal for comparing the protein targets of this compound across different cell types, treatment conditions, or even against a panel of derivative probes. nih.govnih.govresearchgate.net

WorkflowDescriptionApplication with this compoundKey Advantage
SILAC Metabolic labeling of proteins with "light" or "heavy" amino acids for relative quantification of two or three samples.Differentiate specific this compound targets from non-specific background binders through competition experiments. researchgate.netnih.govHigh accuracy in quantification due to early-stage sample mixing.
TMT Chemical labeling of peptides with isobaric tags for multiplexed relative quantification of up to 18 samples. researchgate.netnih.govProfile this compound targets across multiple conditions, cell lines, or in comparison with various next-generation derivatives.High throughput and increased statistical power from multiplexing.

Integration with Bioorthogonal Chemistry for In Vivo Labeling

The "clickable" alkyne handle on this compound makes it inherently suitable for bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biological processes. nih.gov This opens up the exciting possibility of performing target identification studies directly in living cells or even whole organisms.

An in vivo proximity labeling (IPL) strategy could be employed where a cell-permeable derivative of this compound is administered to live cells or an animal model. acs.org Following a period to allow for target engagement, UV irradiation (which could be targeted to specific tissues) would initiate covalent cross-linking. The organism or cells would then be lysed under harsh, denaturing conditions, which helps to reduce non-specific protein interactions post-lysis. The alkyne-tagged proteins could then be conjugated to a biotin reporter tag via click chemistry, enriched, and identified by mass spectrometry. nih.govresearchgate.netsigmaaldrich.com This in vivo approach is invaluable for capturing protein interactions within their native cellular context and is particularly useful for studying membrane proteins and multi-protein complexes that are often disrupted by standard lysis procedures. nih.gov

Elucidating Mechanisms of Intramembrane-Cleaving Proteases (I-CLiPs) Beyond PSase

This compound was developed to study γ-secretase and its presenilinase (PSase) activity. nih.gov However, a key finding was its ability to also label Signal Peptide Peptidase (SPP). nih.govnih.gov SPP is another member of the GxGD-type aspartyl intramembrane-cleaving protease (I-CLiP) family, which also includes four SPP-like (SPPL) proteases (SPPL2a, SPPL2b, SPPL2c, and SPPL3). nih.govresearchgate.net These proteases share a conserved catalytic mechanism with presenilin but are involved in distinct biological pathways. nih.gov

The demonstrated cross-reactivity of this compound with SPP suggests that it, or its future derivatives, could be powerful tools to investigate these other, less-studied I-CLiPs. By applying the quantitative proteomics workflows described above, it may be possible to use this compound to profile the activity and substrate repertoire of SPP and SPPLs in various cellular contexts. For example, competition experiments using known SPP/SPPL inhibitors could confirm whether this compound binds to the active site of these proteases.

Developing derivatives of this compound with altered selectivity profiles could lead to the creation of specific probes for each SPP/SPPL family member. Such tools would be invaluable for dissecting the distinct physiological roles of these proteases, which have been implicated in processes ranging from immune signaling to viral infections, and for validating them as potential therapeutic targets. nih.gov

Design of Activity-Based Protein Profiling (ABPP) Probes Based on the this compound Scaffold

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes within complex biological systems. The design of this compound itself embodies the core principles of an ABPP probe, incorporating a reactive group (benzophenone) for covalent modification and a reporter handle (alkyne) for downstream detection and identification. nih.gov

The modular nature of the this compound scaffold presents a versatile platform for the development of a new generation of ABPP probes. The core benzodiazepine (B76468) structure is responsible for the affinity and specificity towards γ-secretase. nih.gov By retaining this recognition element, medicinal chemists can systematically modify other components of the molecule to generate novel probes with tailored functionalities.

Potential Modifications to the this compound Scaffold:

Component to ModifyPotential ModificationDesired Outcome
Reporter Tag - Replacement of the alkyne with other bioorthogonal handles (e.g., azides, strained alkenes/alkynes) - Direct conjugation of fluorophores or affinity tags (e.g., biotin)- Compatibility with different labeling and enrichment workflows - Enablement of in-gel fluorescence visualization or direct affinity purification
Photoreactive Group - Substitution of benzophenone with other photo-crosslinkers (e.g., aryl azides, diazirines)- Altered photoactivation wavelengths to minimize cellular damage - Potentially increased cross-linking efficiency with specific target residues
Linker Region - Variation of linker length and composition- Optimization of probe binding and reactivity - Exploration of different binding pockets within the target enzyme complex

The synthesis of such novel probes would follow a similar convergent synthetic strategy as employed for this compound, allowing for the late-stage introduction of the desired reporter and reactive moieties. nih.gov The development of a library of this compound-based probes could facilitate a more comprehensive interrogation of the γ-secretase complex and other potential off-targets, providing deeper insights into their roles in cellular physiology and disease.

Potential for this compound in Mechanistic Studies of Cancer-Related Pathways

The γ-secretase complex, the primary target of this compound, is a critical regulator of several signaling pathways implicated in cancer. nih.gov Dysregulation of these pathways is associated with tumor initiation, progression, and resistance to therapy. nimte.ac.cn this compound, by enabling the specific labeling and inhibition of γ-secretase, offers a powerful tool to dissect the mechanistic details of these cancer-related pathways.

Key Cancer-Related Pathways Involving γ-Secretase:

Notch Signaling: The Notch signaling pathway is a crucial regulator of cell fate decisions, and its aberrant activation is a hallmark of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL). nih.gov γ-secretase is responsible for the final proteolytic cleavage that releases the Notch intracellular domain (NICD), which then translocates to the nucleus to activate target gene expression. researchgate.net this compound can be employed to:

Directly visualize and quantify active γ-secretase in cancer cells.

Inhibit Notch signaling at a critical activation step, allowing for the study of downstream effects on cancer cell proliferation, differentiation, and apoptosis. nih.gov

Identify other proteins that interact with the γ-secretase complex in a cancer-specific context through photoaffinity labeling followed by mass spectrometry. nih.gov

Amyloid Precursor Protein (APP) Processing: While extensively studied in the context of Alzheimer's disease, the processing of Amyloid Precursor Protein (APP) by γ-secretase also has implications in cancer biology. rsc.org Overexpression of APP has been observed in several cancers, and its cleavage products can influence cell adhesion, migration, and proliferation. researchgate.net this compound can be utilized to:

Investigate the role of γ-secretase-mediated APP processing in cancer cell motility and invasion.

Determine how the tumor microenvironment influences γ-secretase activity on APP.

The dual inhibitory action of this compound on both γ-secretase and presenilinase, the enzyme responsible for the endoproteolysis of presenilin, suggests that presenilinase itself could be a potential therapeutic target in cancer. nih.gov this compound provides a unique tool to explore the specific role of presenilinase in cancer biology, independent of its role in activating γ-secretase.

Leveraging this compound for Structural Biology Studies of Enzyme-Inhibitor Complexes

A detailed understanding of how inhibitors bind to their target enzymes at the atomic level is crucial for the rational design of more potent and selective drugs. nih.gov While high-resolution structures of the apo γ-secretase complex have been obtained through cryo-electron microscopy (cryo-EM), detailed structural information of the complex bound to inhibitors remains a significant area of research. cam.ac.uknih.gov

This compound is particularly well-suited for structural biology studies due to its inherent properties:

Covalent Cross-linking: The benzophenone moiety, upon photoactivation, forms a covalent bond with the enzyme at the binding site. This stable linkage can trap the enzyme-inhibitor complex in a specific conformation, making it more amenable to structural analysis by techniques like cryo-EM. nih.gov

Specificity: this compound has been shown to specifically label the PS1-NTF subunit of the γ-secretase complex, providing a precise location for the binding event. nih.gov

Potential Structural Biology Workflow with this compound:

Complex Formation: Incubation of purified γ-secretase with this compound.

Photo-Cross-linking: UV irradiation to induce covalent bond formation between this compound and the enzyme.

Structural Analysis: Determination of the three-dimensional structure of the covalent enzyme-inhibitor complex using cryo-EM.

The resulting high-resolution structure would provide invaluable information on:

The precise binding pocket of the benzodiazepine scaffold within the presenilin subunit.

The conformational changes induced in γ-secretase upon inhibitor binding.

The specific amino acid residues that interact with the inhibitor.

This structural information would not only elucidate the mechanism of inhibition by this compound but also provide a template for the computational modeling and design of new γ-secretase inhibitors with improved pharmacological properties. The use of photoaffinity probes like this compound, in conjunction with advancing structural biology techniques, holds the promise of accelerating the development of targeted therapies for diseases driven by γ-secretase activity.

Conclusion

Summary of CBAP-BPyne's Contributions to Chemical Biology

This compound represents a significant advancement in chemical biology, primarily due to its innovative design as a clickable, photoreactive probe. This compound uniquely integrates a photophore for photoaffinity labeling and an alkyne handle for copper-catalyzed azide-alkyne cycloaddition (click chemistry) tocris.comtranscriptionfactor.orgcore.ac.uk. This bifunctional architecture allows for the selective labeling and detection of proteins within complex cellular environments, minimizing any significant alteration to the original compound's inherent properties tocris.comtranscriptionfactor.org.

A pivotal contribution of this compound lies in its role as the first clickable, photoreactive probe demonstrated to inhibit both γ-secretase and presenilinase (PSase) activities transcriptionfactor.org. Research has shown its capacity to specifically label the Presenilin 1 N-terminal fragment (PS1-NTF) and Signal Peptide Peptidase (SPP) transcriptionfactor.orgcore.ac.ukscience.gov. Furthermore, this compound exhibits equipotency to its parent compound, CBAP, in inhibiting γ-secretase activity in cell-based assays, demonstrating an Aβ42 IC50 of 20 nM in CHO-APP cells tocris.comtranscriptionfactor.org. Its distinctive ability to not only bind and inhibit γ-secretase but also to suppress the endoproteolysis of full-length presenilin 1 (PS1-FL) sets it apart from other γ-secretase probes, establishing it as an invaluable tool for directly investigating the mechanism of endoproteolysis transcriptionfactor.orgcore.ac.ukscience.gov.

Unresolved Questions and Future Research Directions

Despite its considerable utility, several unresolved questions and promising avenues for future research remain concerning this compound. The precise mechanism of action of its parent compound, CBAP, in its dual inhibition of γ-secretase and PSase, still necessitates comprehensive investigation tocris.comcore.ac.uk. This compound was specifically developed as a tool to help elucidate the intricate mechanism of PSase tocris.comcore.ac.uk.

Photoaffinity labeling studies have revealed that this compound binds to additional, currently unidentified proteins beyond PS1-NTF and SPP. These uncharacterized proteins may play crucial roles in endoproteolysis and warrant further detailed characterization tocris.com. Another area for future exploration involves the therapeutic potential of PSase as a drug target. While non-selective γ-secretase inhibition, which includes PSase inhibition, has been linked to toxicity in the context of Alzheimer's disease (AD), PSase could potentially serve as a viable target for cancer therapy, indicating a need for more focused research in this domain transcriptionfactor.org. Ultimately, continued studies employing this compound are expected to aid in the definitive identification and characterization of PSase, thereby providing critical insights into the mechanism of γ-secretase activation transcriptionfactor.org.

Broader Impact on Probe Design and Mechanistic Enzymology

The innovative design of this compound has a profound and broader impact on the field of chemical biology, particularly in the realms of probe design and mechanistic enzymology. Its clickable and photoreactive functionalities exemplify a sophisticated strategy that facilitates the development of highly functional probes. These probes are capable of selectively labeling and detecting proteins within complex biological environments with minimal perturbation to their native states tocris.comtranscriptionfactor.orgcore.ac.uk. This approach serves as a valuable blueprint for creating advanced chemical tools essential for target identification and validation in drug discovery and basic research ctdbase.org.

By enabling the selective labeling of key enzymatic components such as PS1-NTF and SPP, this compound has significantly advanced the understanding of the intricate mechanisms underlying protein endoproteolysis, especially concerning γ-secretase ctdbase.org. It stands as a powerful instrument for direct mechanistic studies of presenilinase and the broader process of γ-secretase activation, offering insights that are often challenging to obtain through conventional biochemical methodologies transcriptionfactor.org. The success and utility of this compound underscore the critical value of integrating cutting-edge chemical synthesis with rigorous biological inquiry to unravel complex enzymatic processes and identify novel therapeutic targets.

Q & A

How can researchers formulate focused research questions for studying CBAP-Bpyne?

  • A robust research question should address gaps in existing literature, such as unexplored synthesis pathways or unresolved structural properties of this compound. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example: "How do solvent polarity and temperature variations affect the crystallographic stability of this compound compared to analogous bipyridine complexes?" Ensure questions are concise, argumentative, and define the scope of investigation .

Q. What methodologies are recommended for conducting a systematic literature review on this compound?

  • Follow Cochrane guidelines:
  • Use databases like PubMed, SciFinder, and Web of Science with controlled vocabularies (e.g., MeSH terms).
  • Apply inclusion/exclusion criteria to minimize bias (e.g., peer-reviewed studies from 2010–2025).
  • Document search strategies using PRISMA flow diagrams.
  • Synthesize findings thematically (e.g., categorizing studies by synthesis methods or spectroscopic applications) .

Q. How should experimental designs for synthesizing this compound be structured to ensure reproducibility?

  • Include:
  • Control groups : Baseline reactions without catalysts or under inert atmospheres.
  • Variables : Temperature gradients, solvent systems (e.g., DMF vs. THF), and stoichiometric ratios.
  • Validation : Replicate experiments ≥3 times, reporting mean yields with standard deviations.
  • Documentation : Detailed protocols adhering to ACS or RSC standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Triangulation : Cross-validate NMR, XRD, and mass spectrometry results. For instance, discrepancies in proton NMR shifts may arise from solvent effects—re-run experiments in deuterated solvents like DMSO-d6 or CDCl3.
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., humidity during crystallization).
  • Peer consultation : Engage crystallography or computational chemistry experts to reinterpret ambiguous data .

Q. What advanced techniques optimize the catalytic efficiency of this compound in coordination chemistry?

  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates under varying ligand concentrations.
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electron density maps and binding affinities.
  • Comparative analysis : Benchmark against structurally similar ligands (e.g., Bpy vs. Phen derivatives) using turnover frequency (TOF) metrics.
  • Data presentation : Tabulate results for clarity (Table 1) .

Table 1 : Comparative Catalytic Performance of this compound and Analogues

LigandTOF (h⁻¹)Stability (h)Solvent Compatibility
This compound450 ± 2572Polar aprotic
Bpy320 ± 1848Broad range
Phen280 ± 3024Non-polar

Q. How can interdisciplinary approaches enhance the application of this compound in materials science?

  • Hybrid methodologies : Combine supramolecular chemistry (e.g., host-guest interactions) with electrochemistry to design this compound-based sensors.
  • Ethical considerations : Adhere to NIH or EU guidelines for handling hazardous byproducts during scale-up experiments.
  • Iterative refinement : Use failure mode analysis (FMEA) to troubleshoot synthesis inefficiencies .

Methodological Considerations

Q. What statistical tools are essential for analyzing this compound’s thermodynamic properties?

  • Software : Use OriginLab or Python (SciPy library) for curve fitting and error propagation analysis.
  • Uncertainty quantification : Report confidence intervals (95% CI) for enthalpy (ΔH) and entropy (ΔS) values derived from Van’t Hoff plots.
  • Visualization : Generate 3D scatterplots to correlate temperature, pressure, and reaction yields .

Q. How should researchers address ethical and safety concerns in this compound studies?

  • Risk assessment : Classify reagents using GHS pictograms (e.g., flammability, toxicity).
  • Waste management : Neutralize acidic byproducts before disposal.
  • Institutional review : Submit protocols to ethics committees for studies involving human-derived materials (e.g., enzyme assays) .

Data Presentation and Validation

Q. What criteria ensure the reliability of crystallographic data for this compound?

  • R-factor thresholds : Acceptable values ≤0.05 for R1 and ≤0.12 for wR2.
  • Deposition : Upload CIF files to the Cambridge Structural Database (CSD) for peer validation.
  • Cross-check : Compare unit cell parameters with prior studies to detect anomalies .

Q. How can machine learning improve predictive modeling of this compound’s reactivity?

  • Training datasets : Curate reaction outcomes from Reaxys or CAS databases.
  • Algorithm selection : Use random forest or neural networks to predict optimal reaction conditions.
  • Validation : Apply k-fold cross-validation to minimize overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.